molecular formula C23H21N5O6S2 B12802683 p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 25739-67-7

p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12802683
CAS No.: 25739-67-7
M. Wt: 527.6 g/mol
InChI Key: DNNYNDQWWWDTPP-UHFFFAOYSA-N
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Description

The compound p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic molecule It features a pyrazole ring, azo linkage, and sulfonic acid group, making it a versatile compound in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the preparation of the pyrazole ring. Common starting materials include 3-methyl-1-phenyl-2-pyrazolin-5-one and 4-methyl-3-nitrobenzenesulfonic acid.

    Azo Coupling Reaction: The key step involves an azo coupling reaction where the diazonium salt of 4-methyl-3-nitrobenzenesulfonic acid is reacted with the pyrazole derivative. This reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

    Reduction and Sulfonation: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride. Finally, the compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azo coupling and sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.

    Reduction: Reduction of the azo group can yield hydrazo compounds, which can further be reduced to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Tin(II) chloride or sodium dithionite in acidic conditions.

    Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazo and amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Dye Synthesis: The compound is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and printing industries.

    Analytical Reagents: It serves as a reagent in various analytical techniques to detect and quantify metal ions.

Biology and Medicine

    Pharmaceuticals: The compound’s derivatives are explored for their potential as anti-inflammatory and antimicrobial agents.

    Biological Staining: Used in histology for staining tissues due to its strong coloration properties.

Industry

    Polymer Additives: Incorporated into polymers to enhance their thermal stability and color properties.

    Catalysts: Used as a catalyst in certain organic reactions due to its unique structural features.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, making it useful in redox processes. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid: shares similarities with other azo compounds like and derivatives.

Uniqueness

    Structural Complexity: The presence of both a pyrazole ring and a sulfonic acid group makes it more versatile compared to simpler azo compounds.

    Functional Diversity: Its ability to undergo various chemical reactions (oxidation, reduction, substitution) and its applications in multiple fields (dye synthesis, pharmaceuticals, analytical chemistry) highlight its unique properties.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, a complex organic compound, belongs to the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C23H21N5O6SC_{23}H_{21}N_{5}O_{6}S. Its structure features a pyrazole ring, which is pivotal for its biological interactions. The presence of sulfonyl and azo groups enhances its solubility and reactivity, contributing to its bioactivity.

Biological Activities

1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to p-(4,5-Dihydro...) have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Effects
Pyrazoles are known for their antibacterial and antifungal activities. The compound has demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

3. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.

The biological activity of p-(4,5-Dihydro...) can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes related to cancer progression and inflammation.
  • Modulation of Signaling Pathways : It can affect signaling pathways such as MAPK and NF-kB, which are crucial in cancer biology and inflammation.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of p-(4,5-Dihydro...) on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed an IC50 value indicating potent antiproliferative activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treating resistant infections.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-712.5
AntibacterialE. coli8.0
Anti-inflammatoryHuman fibroblastsNot specified

Properties

CAS No.

25739-67-7

Molecular Formula

C23H21N5O6S2

Molecular Weight

527.6 g/mol

IUPAC Name

4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C23H21N5O6S2/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34/h3-14,22,27H,1-2H3,(H,32,33,34)

InChI Key

DNNYNDQWWWDTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)S(=O)(=O)NC4=CC=CC=C4

Origin of Product

United States

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